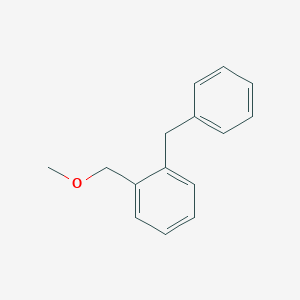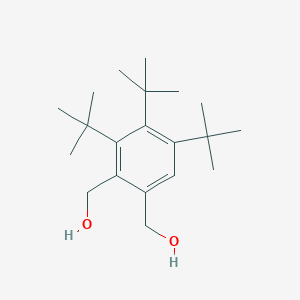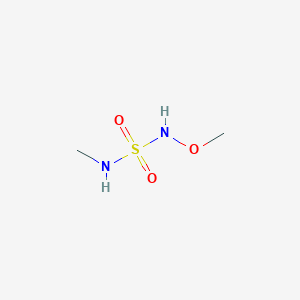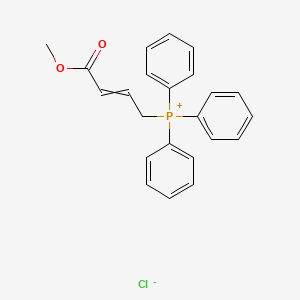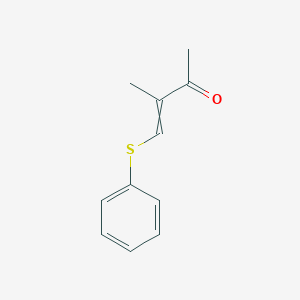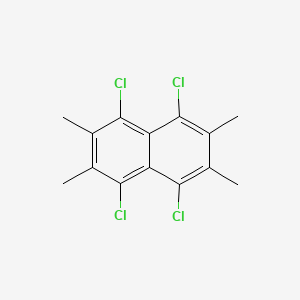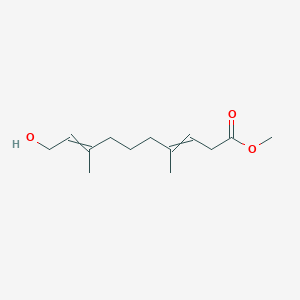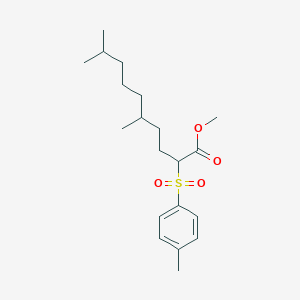
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a decanoate chain. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Sulfonation: The acylated product is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group.
Esterification: The final step involves the esterification of the sulfonylated product with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Sulfonamides or thiol esters.
科学的研究の応用
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-methylbenzenesulfonate: Similar structure but lacks the decanoate chain.
Methyl 2-(4-methylbenzene-1-sulfonyl)butanoate: Similar structure with a shorter alkyl chain.
Methyl 5,9-dimethyl-2-(4-chlorobenzene-1-sulfonyl)decanoate: Similar structure with a chlorine substituent on the benzene ring.
Uniqueness
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate is unique due to its specific combination of a sulfonyl group, a benzene ring, and a decanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
111831-48-2 |
|---|---|
分子式 |
C20H32O4S |
分子量 |
368.5 g/mol |
IUPAC名 |
methyl 5,9-dimethyl-2-(4-methylphenyl)sulfonyldecanoate |
InChI |
InChI=1S/C20H32O4S/c1-15(2)7-6-8-16(3)11-14-19(20(21)24-5)25(22,23)18-12-9-17(4)10-13-18/h9-10,12-13,15-16,19H,6-8,11,14H2,1-5H3 |
InChIキー |
NVSUHZYRULFEPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(C)CCCC(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


